molecular formula C11H10N2 B1612348 Dipyridin-3-ylmethane CAS No. 78210-43-2

Dipyridin-3-ylmethane

Cat. No.: B1612348
CAS No.: 78210-43-2
M. Wt: 170.21 g/mol
InChI Key: IFPGYRGTXVSLDQ-UHFFFAOYSA-N
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Description

Dipyridin-3-ylmethane is an organic compound with the molecular formula C11H10N2 It consists of a methane core bonded to two pyridine rings at the 3-position

Mechanism of Action

Target of Action

Dipyridin-3-ylmethane is a compound that has been found to have antibacterial activity . It is a ligand for the ruthenium metal center . .

Mode of Action

It is known that it can be used in cross-coupling reactions with benzonitrile to make diarylmethanes

Biochemical Pathways

It is known that the compound can be used to synthesize ether-based intermediates with extended electronic conjugation by insertion of π systems such as phenyl, allyl, and ethynyl . This suggests that it may influence biochemical pathways involving these intermediates, but more research is needed to elucidate the specific pathways affected.

Pharmacokinetics

It is known that the compound has a molecular weight of 17021 g/mol , which may influence its bioavailability and distribution within the body.

Result of Action

It is known that the compound has antibacterial activity , suggesting that it may exert its effects by inhibiting the growth or survival of bacteria

Action Environment

It is known that the compound can be synthesized by the reaction of 3,5-dimethylbenzeneboronic acid with pyridine followed by chlorination using elemental chlorine This suggests that its synthesis and potentially its action may be influenced by environmental conditions such as temperature and pH

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipyridin-3-ylmethane can be synthesized through several methods. One common approach involves the reaction of pyridine with formaldehyde under acidic conditions to form the desired product. Another method includes the use of Grignard reagents, where pyridine is reacted with a suitable Grignard reagent followed by hydrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Dipyridin-3-ylmethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, acylating agents.

Major Products Formed:

Scientific Research Applications

Dipyridin-3-ylmethane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: Dipyridin-3-ylmethane is unique due to the presence of two pyridine rings bonded to a central methane core, which imparts distinct electronic and steric properties compared to its analogs. This structural feature enhances its ability to form stable complexes with transition metals and participate in diverse chemical reactions .

Properties

IUPAC Name

3-(pyridin-3-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-3-10(8-12-5-1)7-11-4-2-6-13-9-11/h1-6,8-9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPGYRGTXVSLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563729
Record name 3,3'-Methylenedipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78210-43-2
Record name 3,3'-Methylenedipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Dipyridin-3-ylmethanone (1-1, 2.630 g, 14.28 mmol) was suspended in ethylene glycol (28 mL). KOH (1.682 g, 29.98 mmol) was added and the reaction was stirred at RT for 1 hr until most of the solids were dissolved. Hydrazine monohydrate (1.596 mL, 32.84 mmol) was added and the mixture was heated to 185° C. After 1 hr 45 min, the reaction was cooled to RT, diluted with H2O (150 mL), and extracted with CH2Cl2 (4×100 mL). The combined organics were washed with water, washed with brine (2×), dried over Na2SO4, filtered, and concentrated in vacuo to afford 3-(pyridin-3-ylmethyl)pyridine as a light yellow solid. 1H NMR (CDCl3) δ 8.52-8.49 (m, 4H), 7.47-7.45 (m, 2H), 7.25-7.22 (m, 2H), 3.99 (s, 2H). [M+H]+=171.2.
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2.63 g
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1.682 g
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1.596 mL
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28 mL
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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